N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-9-11(7-8-13(14)18)10-16-17-15(19)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,17,19)/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYNYZZSBOCBER-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39575-26-3 | |
| Record name | NSC148182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BENZOIC (4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Hydrazone Formation
The most widely reported method involves the acid-catalyzed condensation of benzohydrazide with 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde. This one-step reaction proceeds under reflux in ethanol or methanol, with hydrochloric acid (HCl) or acetic acid as catalysts.
Procedure :
-
Reactants : Benzohydrazide (1.36 g, 10 mmol) and 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde (1.64 g, 10 mmol) are dissolved in 50 mL ethanol.
-
Catalyst : 2–3 drops of concentrated HCl or 0.5 mL glacial acetic acid.
-
Conditions : Reflux at 80°C for 4–6 hours.
-
Workup : The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried.
Key Variables :
Aqueous-Alcoholic Synthesis
An alternative approach employs aqueous-alcoholic media to enhance reaction kinetics. This method, adapted from Ukrainian research, uses a 1:1 ethanol-water mixture to dissolve reactants.
Procedure :
-
Reactants : Benzohydrazide (10 mmol) and 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde (10 mmol) are suspended in 30 mL ethanol-water (1:1).
-
Conditions : Stirred at 60°C for 2 hours.
-
Workup : The precipitate is filtered and recrystallized from ethanol.
Advantages :
-
Shorter reaction time (2 hours vs. 4–6 hours).
-
Reduced solvent volume (30 mL vs. 50 mL).
Multi-Step Synthetic Pathways
Intermediate-Based Synthesis
Ukrainian researchers developed a multi-step protocol starting from 4-(hydroxyimino)cyclohexa-2,5-dien-1-one:
Step 1 : Synthesis of 4-(Hydroxyimino)cyclohexa-2,5-dien-1-one
-
Reactants : Cyclohexa-2,5-dien-1-one (1.08 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol).
-
Conditions : Reflux in ethanol-water (2:1) for 3 hours.
Step 2 : Condensation with Benzohydrazide
-
Reactants : 4-(Hydroxyimino)cyclohexa-2,5-dien-1-one (1.36 g, 10 mmol) and benzohydrazide (1.36 g, 10 mmol).
-
Conditions : Stirred in ethanol-water (1:1) at 25°C for 1.5 hours.
Industrial-Scale Production
Benchmark protocols for industrial synthesis optimize cost and scalability:
Key Features :
-
Continuous Flow Reactors : Reduce reaction time to 30 minutes via enhanced heat transfer.
-
Catalyst Recycling : HCl is recovered and reused, cutting costs by 40%.
-
Yield : 82% at 100 kg/batch scale.
Purification :
-
Recrystallization : Ethanol yields 95% pure product.
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves 99% purity.
Comparative Analysis of Methods
Yield and Efficiency
Solvent and Catalyst Impact
| Solvent | Catalyst | Yield (%) | Notes |
|---|---|---|---|
| Ethanol | HCl | 75 | High purity, moderate cost |
| Methanol | AcOH | 65 | Lower yield, faster evaporation |
| Ethanol-H2O | None | 78 | Eco-friendly, short reaction |
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
-
HPLC : Retention time 6.8 minutes (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis : Calculated C 64.72%, H 4.67%, N 9.27%; Found C 64.68%, H 4.63%, N 9.24%.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could regenerate the starting hydrazide and aldehyde.
Scientific Research Applications
N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide exerts its effects often involves interaction with specific molecular targets. For instance, its hydrazone moiety can form stable complexes with metal ions, which can inhibit or activate certain enzymes. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and related benzohydrazides:
Notes:
- Configuration : The Z-configuration in the target compound and Dynasore hydrate enhances planarity and π-conjugation, favoring interactions with biological targets . In contrast, E-isomers (e.g., ) exhibit steric hindrance, reducing binding affinity in some cases.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, iodo) increase electrophilicity, enhancing reactivity in nucleophilic environments . Methoxy groups improve solubility and hydrogen-bonding capacity .
- Core Modifications: Replacement of the benzene ring with naphthalene (Dynasore) or sulfonohydrazide groups () alters pharmacokinetic properties and target specificity.
Metabolic Stability
- The target compound’s hydrazone linkage may undergo enzymatic oxidation or hydrolysis, as seen in N'-[(Z)-phenylmethylidene]benzohydrazide, yielding metabolites like 4-hydroxybenzaldehyde and benzoic acid hydrazide . Stability is superior to E-isomers due to reduced steric exposure of the C=N bond .
Biological Activity
N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a hydrazone linkage characterized by the presence of a methoxy group and an oxocyclohexa structure. The general synthetic route involves the condensation of 3-methoxy-4-oxocyclohexa-2,5-dien-1-aldehyde with benzohydrazide under acidic conditions. The reaction typically employs solvents like ethanol or methanol and may require catalysts to enhance yield.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
1. Antimicrobial Activity
Research indicates that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µM.
2. Anticancer Properties
In vitro studies have demonstrated that this compound possesses antiproliferative effects on several cancer cell lines. Notably, it has shown selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 5 µM. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
3. Antioxidant Activity
The compound exhibits notable antioxidant properties, which contribute to its potential protective effects against oxidative stress-related cellular damage. In assays measuring the ability to scavenge free radicals, it outperformed standard antioxidants like ascorbic acid.
The biological effects of this compound are likely mediated through several pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Cell Signaling Modulation: It could alter signaling pathways associated with cell proliferation and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds within the hydrazone class:
| Study | Compound | Biological Activity | IC50/MIC |
|---|---|---|---|
| Hydrazone A | Antibacterial (E. coli) | MIC = 16 µM | |
| Hydrazone B | Antiproliferative (MCF-7) | IC50 = 5 µM | |
| Hydrazone C | Antioxidant Activity | > Ascorbic Acid |
These studies highlight the potential of hydrazone derivatives in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
